molecular formula C12H9F9O3S B1304040 1h,1h-Nonafluoropentyl p-toluenesulfonate CAS No. 883499-79-4

1h,1h-Nonafluoropentyl p-toluenesulfonate

Cat. No.: B1304040
CAS No.: 883499-79-4
M. Wt: 404.25 g/mol
InChI Key: JOEIRBYDVFVESF-UHFFFAOYSA-N
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Description

1H,1H-Nonafluoropentyl p-toluenesulfonate is a chemical compound with the molecular formula C₁₂H₉F₉O₃S and a molecular weight of 404.25. It is known for its unique properties, making it valuable in various scientific research areas, including organic synthesis, catalysis, and advanced materials development .

Preparation Methods

1H,1H-Nonafluoropentyl p-toluenesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 1H,1H-Nonafluoropentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

1H,1H-Nonafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1H,1H-Nonafluoropentyl p-toluenesulfonate has several scientific research applications:

In biology and medicine, this compound is used in the synthesis of bioactive molecules and as a probe in biochemical assays .

Mechanism of Action

The mechanism of action of 1H,1H-Nonafluoropentyl p-toluenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s fluorinated alkyl chain imparts unique properties such as hydrophobicity and chemical stability, which are crucial in its applications .

Comparison with Similar Compounds

1H,1H-Nonafluoropentyl p-toluenesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a fluorinated alkyl chain and a p-toluenesulfonate group, providing a balance of reactivity and stability that is valuable in various scientific research applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F9O3S/c1-7-2-4-8(5-3-7)25(22,23)24-6-9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEIRBYDVFVESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382065
Record name 1H,1H-Nonafluoropentyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883499-79-4
Record name 1H,1H-Nonafluoropentyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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